molecular formula C21H29N3O2 B2457208 N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-4-ethoxybenzamide CAS No. 946340-20-1

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-4-ethoxybenzamide

Cat. No.: B2457208
CAS No.: 946340-20-1
M. Wt: 355.482
InChI Key: TYDQLZPMNOQVEK-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-4-ethoxybenzamide is an organic compound with a complex structure that includes dimethylamino groups and an ethoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-4-ethoxybenzamide typically involves multi-step organic reactions. One common method includes the reaction of 4-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N,N-dimethyl-4-aminobenzylamine under controlled conditions to yield the final product. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-4-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-4-ethoxybenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-4-ethoxybenzamide involves its interaction with specific molecular targets. The dimethylamino groups can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-4-aminobenzamide
  • 4-Ethoxy-N,N-dimethylaniline
  • N,N-Dimethyl-4-aminobenzylamine

Uniqueness

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-4-ethoxybenzamide is unique due to the presence of both dimethylamino and ethoxybenzamide groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O2/c1-6-26-19-13-9-17(10-14-19)21(25)22-15-20(24(4)5)16-7-11-18(12-8-16)23(2)3/h7-14,20H,6,15H2,1-5H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYDQLZPMNOQVEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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